Meso-Isomer Thermal Stability vs. Chiral Isomers
The meso-isomer of 1,2-dibromo-1,2-diphenylethane demonstrates a substantially higher melting point than its (R,R) and (S,S) chiral enantiomers, providing a clear basis for isomer identification and purification. Literature values indicate a melting point of approximately 241 °C for the meso form compared to approximately 114 °C for the chiral isomers [1].
| Evidence Dimension | Melting Point (Solid-Liquid Phase Transition) |
|---|---|
| Target Compound Data | 241 °C (meso-isomer) |
| Comparator Or Baseline | 114 °C (chiral isomers: (R,R) and (S,S)) |
| Quantified Difference | +127 °C (meso vs. chiral) |
| Conditions | Literature values; standard atmospheric pressure |
Why This Matters
This 127 °C difference in melting point enables facile identification of the dominant meso-isomer post-synthesis and allows for purification via recrystallization, a critical quality control parameter for procurement in stereospecific applications.
- [1] Studocu. (2025). Dehydrohalogenation Lab Report - CHEM 0011 Synthesis & Analysis. Retrieved from https://www.studocu.com/ View Source
